2-Fluoro-4-iodo-5-methoxypyridine
Overview
Description
2-Fluoro-4-iodo-5-methoxypyridine is an organic compound with the molecular formula C6H5FINO. It is a fluorinated pyridine derivative, characterized by the presence of fluorine, iodine, and methoxy groups on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-iodo-5-methoxypyridine typically involves the introduction of fluorine, iodine, and methoxy groups onto a pyridine ring. One common method involves the reaction of 2-methoxypyridine with iodine and a fluorinating agent such as potassium fluoride. The reaction is usually carried out under controlled conditions to ensure the selective introduction of the desired substituents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient and scalable reaction conditions, such as continuous flow reactors, can enhance the yield and purity of the compound. Additionally, the optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial for industrial-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-iodo-5-methoxypyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium iodide and potassium fluoride, typically in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Fluoro-4-iodo-5-methoxypyridine has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique substituents make it a valuable intermediate in the development of pharmaceuticals.
Agricultural Chemistry: It is used in the synthesis of agrochemicals, such as herbicides and pesticides
Mechanism of Action
The mechanism of action of 2-Fluoro-4-iodo-5-methoxypyridine involves its interaction with specific molecular targets. The fluorine and iodine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The methoxy group can also affect the compound’s solubility and bioavailability. These interactions can modulate biological pathways, leading to the compound’s desired effects .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-iodo-5-methylpyridine: Similar structure but with a methyl group instead of a methoxy group.
2-Fluoro-4-iodopyridine: Lacks the methoxy group.
2-Fluoro-5-methoxypyridine: Lacks the iodine atom
Uniqueness
2-Fluoro-4-iodo-5-methoxypyridine is unique due to the combination of fluorine, iodine, and methoxy groups on the pyridine ring. This combination imparts distinct chemical properties, such as enhanced reactivity and specific binding interactions, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
2-fluoro-4-iodo-5-methoxypyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FINO/c1-10-5-3-9-6(7)2-4(5)8/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONSQWOUQJIZGEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C=C1I)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FINO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227516-18-8 | |
Record name | 2-fluoro-4-iodo-5-methoxypyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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